2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a furan ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,3,4-trimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form the intermediate 2-amino-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile. This intermediate is then reacted with furan-2-ylmethyl mercaptan under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of nitro groups results in amine derivatives.
Scientific Research Applications
2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile: Lacks the furan-2-ylmethyl sulfanyl group.
2-Amino-6-(methylsulfanyl)-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile: Contains a methylsulfanyl group instead of the furan-2-ylmethyl group.
Uniqueness
The presence of the furan-2-ylmethyl sulfanyl group in 2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy in various applications .
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-amino-6-(furan-2-ylmethylsulfanyl)-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H18N4O4S/c1-26-16-7-6-13(18(27-2)19(16)28-3)17-14(9-22)20(24)25-21(15(17)10-23)30-11-12-5-4-8-29-12/h4-8H,11H2,1-3H3,(H2,24,25) |
InChI Key |
HYZXSKKVFJJNFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CC=CO3)N)C#N)OC)OC |
Origin of Product |
United States |
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